molecular formula C14H10Cl2N2O2 B3847656 N'-(2,6-dichlorobenzylidene)-2-hydroxybenzohydrazide

N'-(2,6-dichlorobenzylidene)-2-hydroxybenzohydrazide

Cat. No.: B3847656
M. Wt: 309.1 g/mol
InChI Key: PQVKSGRASBSLFV-CAOOACKPSA-N
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Description

N’-(2,6-dichlorobenzylidene)-2-hydroxybenzohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,6-dichlorobenzylidene)-2-hydroxybenzohydrazide typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and 2-hydroxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N’-(2,6-dichlorobenzylidene)-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: 2,6-dichlorobenzylamine and 2-hydroxybenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(2,6-dichlorobenzylidene)-2-hydroxybenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2,6-dichlorobenzylidene)-2-hydroxybenzohydrazide involves its interaction with various molecular targets. As a Schiff base, it can form complexes with metal ions, which can enhance its biological activity. The compound can inhibit the activity of certain enzymes and proteins, leading to antimicrobial and antifungal effects. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,6-dichlorobenzylidene)hexadecanohydrazide
  • 2-(2-(2-Chloro-6-fluorobenzylidene)hydrazinyl)-N’-(2,6-dichlorobenzylidene)-6-chloropyridine-4-carbohydrazide
  • 2,6-dichlorobenzylidene-2,4-dichloroaniline

Uniqueness

N’-(2,6-dichlorobenzylidene)-2-hydroxybenzohydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential antimicrobial activity make it a valuable compound for various applications .

Properties

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2/c15-11-5-3-6-12(16)10(11)8-17-18-14(20)9-4-1-2-7-13(9)19/h1-8,19H,(H,18,20)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVKSGRASBSLFV-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=CC=C2Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=CC=C2Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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